Ethyl (4-bromo-2-fluorobenzoyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

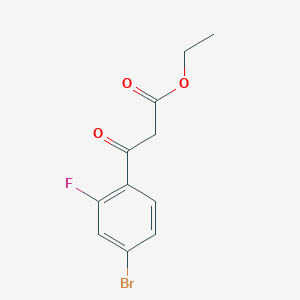

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLMOVPIFSXARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252630 | |

| Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112704-80-0 | |

| Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112704-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-2-fluoro-β-oxobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (4-bromo-2-fluorobenzoyl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl (4-bromo-2-fluorobenzoyl)acetate, a halogenated β-keto ester with significant potential as a versatile intermediate in medicinal chemistry and drug development. We present a detailed, field-proven protocol based on the crossed Claisen condensation, offering insights into the reaction mechanism, experimental choices, and potential optimization strategies. The guide culminates with a thorough characterization of the target molecule using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complete with data interpretation and reference tables. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Synthesis Methodology: A Strategic Approach

The synthesis of β-keto esters is a cornerstone of organic chemistry, providing access to a wide array of valuable molecular scaffolds.[1] For the preparation of this compound, the most logical and efficient strategy is the crossed Claisen condensation . This reaction forms a carbon-carbon bond by reacting an ester enolate with a second, different ester molecule.[2][3]

Our approach involves the acylation of the enolate derived from ethyl acetate with a suitable acyl donor, specifically ethyl 4-bromo-2-fluorobenzoate. This choice is predicated on the commercial availability of the precursors and the high-yielding nature of the condensation.

The Claisen Condensation: Mechanism and Rationale

The Claisen condensation proceeds via a nucleophilic acyl substitution pathway.[4][5] The key steps are:

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from an enolizable ester (ethyl acetate) to form a nucleophilic enolate ion.[6] The choice of base is critical; using an alkoxide that matches the ester's alkoxy group (ethoxide for an ethyl ester) prevents transesterification, a common side reaction.[7]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the second ester (ethyl 4-bromo-2-fluorobenzoate). This forms a tetrahedral alkoxide intermediate.

-

Reformation of Carbonyl: The intermediate collapses, expelling the ethoxide leaving group and forming the desired β-keto ester product.[4]

-

Driving the Equilibrium: The reaction is reversible. To drive it to completion, a stoichiometric amount of base is required.[8] The resulting β-keto ester is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25). The alkoxide base deprotonates the product, forming a highly resonance-stabilized enolate.[2] This final, essentially irreversible acid-base step pulls the entire equilibrium towards the product side.[3] An acidic workup in the final step is necessary to protonate this enolate and isolate the neutral β-keto ester.[3]

Precursor Synthesis: Ethyl 4-bromo-2-fluorobenzoate

The acylating agent, ethyl 4-bromo-2-fluorobenzoate, can be readily prepared from its corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid, which is commercially available.[9] A standard Fischer esterification is effective.

Protocol: Synthesis of Ethyl 4-bromo-2-fluorobenzoate

-

To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.1 eq) dropwise at 0 °C.[10]

-

Heat the mixture to reflux (approx. 70-80 °C) and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by distillation or column chromatography if necessary.[10]

Detailed Experimental Protocol: Synthesis of this compound

This protocol must be performed under anhydrous conditions in a flame-dried apparatus under an inert atmosphere (e.g., Nitrogen or Argon).

Reagents & Equipment:

-

Sodium Hydride (NaH), 60% dispersion in mineral oil, or Sodium Ethoxide (NaOEt)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Ethyl 4-bromo-2-fluorobenzoate (1.0 eq)

-

Anhydrous Ethyl Acetate (2.0-3.0 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

-

Base Preparation (if using NaH): Suspend sodium hydride (1.1 eq) in anhydrous toluene in a three-neck flask.

-

Enolate Formation: Slowly add anhydrous ethyl acetate (2.5 eq) dropwise to the stirred suspension at room temperature. The mixture will evolve hydrogen gas (use a bubbler to monitor). After the addition is complete, gently heat the mixture to 50-60 °C for 1-2 hours to ensure complete enolate formation. Cool the resulting solution to 0 °C.

-

Acylation: Dissolve ethyl 4-bromo-2-fluorobenzoate (1.0 eq) in a minimal amount of anhydrous toluene and add it dropwise to the cooled enolate solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting benzoyl ester.

-

Workup: Cool the reaction mixture in an ice bath and cautiously quench it by the slow, dropwise addition of 1M HCl until the pH is acidic (pH 1-2).[11]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of physicochemical measurements and spectroscopic analysis provides a definitive structural proof.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrFO₃ | [12] |

| Molecular Weight | 289.10 g/mol | [12] |

| Appearance | Solid | |

| Melting Point | 40-44 °C | [12] |

Spectroscopic Analysis

The structure of this compound is characterized by the presence of an ethyl ester, a ketone, and a substituted aromatic ring. These features give rise to distinct signals in NMR, MS, and IR spectra.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The molecule exists as a mixture of keto and enol tautomers, which may lead to the observation of two sets of signals, although the keto form typically predominates.

Predicted ¹H NMR Spectral Data (Keto-form, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 1.25 | Triplet (t) | 3H | Ester -CH₃ |

| ~ 4.20 | Quartet (q) | 2H | Ester -O-CH₂- |

| ~ 4.05 | Singlet (s) | 2H | Methylene (-CO-CH₂-CO-) |

| ~ 7.40 - 7.80 | Multiplet (m) | 3H | Aromatic protons |

Predicted ¹³C NMR Spectral Data (Keto-form, in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~ 14.0 | Ester -CH₃ | |

| ~ 48.0 | Methylene (-CO-CH₂-CO-) | |

| ~ 62.0 | Ester -O-CH₂- | |

| ~ 118.0 - 135.0 | Aromatic carbons | Multiple signals expected. |

| ~ 125.0 | C-Br | Upfield shift due to heavy atom effect.[13] |

| ~ 160.0 (d, ¹JCF ≈ 250 Hz) | C-F | Large doublet due to C-F coupling. |

| ~ 168.0 | Ester C=O |

| ~ 190.0 (d, ³JCF ≈ 4-6 Hz) | Ketone C=O | Small doublet due to coupling with F. |

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique.

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Assignment | Notes |

|---|---|---|

| 288 / 290 | [M]⁺ | Molecular ion peak. The 1:1 ratio of the two peaks is characteristic of a monobrominated compound due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |

| 243 / 245 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 185 / 187 | [C₇H₃BrFO]⁺ | Benzoyl cation fragment, [Br(F)C₆H₃CO]⁺. |

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3000-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2980 | Medium | Aliphatic C-H stretch |

| ~ 1745 | Strong | Ester C=O stretch |

| ~ 1715 | Strong | Ketone C=O stretch |

| ~ 1600 | Medium | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1100 | Strong | C-F stretch |

Characterization Workflow

Caption: Standard workflow for the characterization and structural validation.

Safety and Handling

This compound:

-

While specific data is limited, related β-keto esters should be handled with care. Assume the compound is an irritant.

-

GHS Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.

Reagents:

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

-

Sodium Ethoxide (NaOEt): Corrosive and flammable. Reacts with water.

-

Acids (H₂SO₄, HCl): Corrosive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has detailed a reliable and robust method for the synthesis of this compound via a crossed Claisen condensation. By explaining the causality behind experimental choices, from precursor synthesis to the final purification, we provide a framework for its successful preparation. The comprehensive characterization data, including predicted NMR, MS, and IR spectra, serves as a benchmark for researchers to validate their results, ensuring high purity and structural integrity of this valuable synthetic intermediate.

References

-

JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. [Link]

-

BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Claisen condensation. Wikipedia. [Link]

-

JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. JoVE. [Link]

-

Sintaskova, M., & Eigner, V. (n.d.). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. MDPI. [Link]

-

FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?. FAQ. [Link]

-

University of Calgary. (n.d.). Chapter 21: Ester Enolates. University of Calgary. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. (4-ブロモ-2-フルオロベンゾイル)酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. (5-溴-2-氟苯甲酰基)乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl (4-bromo-2-fluorobenzoyl)acetate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl (4-bromo-2-fluorobenzoyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, supported by established principles of NMR spectroscopy. It is important to note that while direct experimental spectra for this specific molecule are not widely published, the analysis herein is based on established substituent effects and data from structurally analogous compounds, providing a robust predictive framework.

Introduction

This compound is a halogenated β-keto ester, a class of compounds of significant interest in synthetic organic chemistry.[1] The presence of bromo and fluoro substituents on the aromatic ring, combined with the ethyl ester and ketone functionalities, creates a unique electronic environment that is reflected in its NMR spectra. Understanding the ¹H and ¹³C NMR spectral data is crucial for the structural elucidation and purity assessment of this compound and its derivatives, which may serve as key intermediates in the synthesis of more complex molecules.[2]

This guide will delve into the predicted chemical shifts (δ), coupling constants (J), and multiplicities for each nucleus in the molecule. We will also provide a detailed experimental protocol for acquiring high-quality NMR data for this type of compound and visualize the key structural and logical relationships.

Molecular Structure and Numbering

For clarity in the spectral analysis, the atoms of this compound are numbered as follows:

Caption: Experimental workflow for NMR data acquisition and processing.

2. NMR Spectrometer Parameters:

-

¹H NMR:

-

Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

-

¹³C NMR:

-

Frequency: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Trustworthiness and Self-Validating Systems

The reliability of NMR data is paramount. The described protocol incorporates self-validating checks:

-

Internal Referencing: The use of TMS provides a consistent and universally accepted reference point, ensuring the accuracy of chemical shift values. [2]* Solvent Locking: The deuterium signal from the solvent is used by the spectrometer to maintain a stable magnetic field, correcting for any drifts during the experiment. * Predictive Consistency: The obtained spectral data should be consistent with the predicted values based on established chemical shift theory and substituent effects. Any significant deviation would warrant further investigation into the sample's purity or structure.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for its structural confirmation. This guide has presented a detailed, albeit predictive, analysis of the expected spectral data, grounded in the fundamental principles of NMR spectroscopy. By following the outlined experimental protocol, researchers can acquire high-quality data to verify the structure and purity of this important synthetic intermediate. The interplay of the various functional groups and substituents results in a unique and informative spectral fingerprint, underscoring the power of NMR as a primary analytical tool in modern chemistry.

References

-

Emory University, Department of Chemistry. Small molecule NMR sample preparation. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Ottawa, Department of Chemistry and Biomolecular Sciences. How to Prepare Samples for NMR. [Link]

-

MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. Ethyl benzoylacetate. [Link]

-

ResearchGate. Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. [Link]

-

University of Calgary, Department of Chemistry. Spectra of ethyl acetate. [Link]

-

PubChem. Ethyl 4-bromobenzoate. [Link]

-

Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. [Link]

-

ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

-

Royal Society of Chemistry. Supporting Information for. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of California, Davis. Summary of C13-NMR Interpretation. [Link]

-

Chemistry LibreTexts. 13.11: Interpreting C-13 NMR Spectra. [Link]

-

PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

SpectraBase. Ethyl 4-bromophenylacetate - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Ethyl 4-bromobenzoate, 99% 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Molecular Blueprint: A Technical Guide to the Mass Spectrometry and Fragmentation of Ethyl (4-bromo-2-fluorobenzoyl)acetate

This guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl (4-bromo-2-fluorobenzoyl)acetate, a compound of interest in synthetic chemistry and drug development. Understanding its fragmentation pattern is crucial for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems. This document will delve into the predicted fragmentation pathways under both hard and soft ionization techniques, offering a predictive framework for researchers working with this and structurally related molecules.

Introduction to this compound and the Role of Mass Spectrometry

This compound (C₁₁H₁₀BrFO₃, Molecular Weight: 289.10 g/mol ) is a β-keto ester featuring a halogenated aromatic moiety.[1] Its structural complexity, arising from the combination of an ester, a ketone, and a substituted phenyl ring, gives rise to characteristic fragmentation patterns in mass spectrometry. Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and then detecting the mass-to-charge ratio (m/z) of the resulting ions and their fragments.[2] The fragmentation of the molecular ion is not random but follows predictable pathways dictated by the functional groups present and their relative stabilities.[3]

Core Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrFO₃ | [1] |

| Molecular Weight | 289.10 g/mol | [1] |

| Form | Solid | [1] |

| Melting Point | 40-44 °C | [1] |

Predicted Fragmentation Pattern under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[4] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. The fragmentation of β-keto esters like this compound under EI is expected to be dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[5][6]

Key Fragmentation Pathways in EI-MS

The primary fragmentation events anticipated for this compound are:

-

α-Cleavage: This involves the breaking of the C-C bond adjacent to a carbonyl group.[7] For the target molecule, there are two key α-cleavage points:

-

Cleavage between the benzoyl carbonyl and the adjacent methylene group, leading to the formation of the stable 4-bromo-2-fluorobenzoyl cation.

-

Cleavage within the ethyl ester group.

-

-

McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and a γ-hydrogen.[8][9] It involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene.[10]

-

Halogen-related Fragmentations: The presence of bromine and fluorine on the aromatic ring will also influence the fragmentation. The loss of the bromine atom is a common fragmentation pathway for brominated aromatic compounds.[11] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M+2 peaks for bromine-containing fragments.[11]

Visualization of the Predicted EI Fragmentation Pathway

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Tabulated Summary of Predicted EI Fragments

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 289 | 291 | [C₁₁H₁₀BrFO₃]⁺• | - | Molecular Ion (M⁺•) |

| 244 | 246 | [C₉H₆BrFO₂]⁺• | C₂H₅O• | Loss of ethoxy radical |

| 203 | 205 | [C₇H₄BrFO]⁺ | •CH₂COOC₂H₅ | α-Cleavage |

| 175 | 177 | [C₇H₄BrF]⁺ | CO | Decarbonylation of the benzoyl cation |

| 174 | 176 | [C₆H₄BrF]⁺• | CO | Loss of CO from a rearranged fragment |

| 45 | - | [C₂H₅O]⁺ | - | α-Cleavage at the ester |

| 29 | - | [C₂H₅]⁺ | O | From [C₂H₅O]⁺ |

Predicted Fragmentation Pattern under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.[12][13] Fragmentation is generally less extensive than in EI and is often induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[2]

Key Fragmentation Pathways in ESI-MS/MS

Upon CID, the protonated molecule [M+H]⁺ of this compound is expected to fragment via pathways that involve the loss of stable neutral molecules:

-

Loss of Ethanol (C₂H₅OH): This is a common fragmentation pathway for protonated ethyl esters.

-

Loss of Water (H₂O): This can occur from the enol form of the β-keto ester.

-

Loss of Carbon Monoxide (CO): Decarbonylation can occur from various fragment ions.

-

Cleavage of the Ester and Keto Groups: Similar to EI, cleavages around the carbonyl groups are expected, leading to characteristic product ions.

Visualization of the Predicted ESI-MS/MS Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of this compound.

Tabulated Summary of Predicted ESI-MS/MS Fragments

| Precursor m/z (for ⁷⁹Br/⁸¹Br) | Product m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

| 290/292 | 244/246 | [C₉H₆BrFO₂]⁺ | C₂H₅OH |

| 290/292 | 203/205 | [C₇H₄BrFO]⁺ | CH₃COOC₂H₅ |

| 290/292 | 272/274 | [C₁₁H₉BrFO₂]⁺ | H₂O |

| 203/205 | 175/177 | [C₇H₄BrF]⁺ | CO |

Experimental Protocol for Mass Spectrometric Analysis

The following provides a general workflow for the analysis of this compound using LC-MS.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to ensure good separation.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

-

Scan Mode: Full scan mode to detect the [M+H]⁺, [M+Na]⁺, and other adducts. A typical scan range would be m/z 100-500.

-

Tandem MS (MS/MS): For structural confirmation, perform product ion scans on the [M+H]⁺ precursor ion (m/z 290/292).

-

Key ESI Parameters:

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-500 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Energy (for MS/MS): Ramp the collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the LC-MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a rich source of structural information. Under Electron Ionization, characteristic fragments arising from α-cleavages and McLafferty rearrangements are expected, with the 4-bromo-2-fluorobenzoyl cation being a prominent ion. Under the gentler conditions of Electrospray Ionization, the protonated molecule will likely fragment via the loss of stable neutral molecules such as ethanol and water. The presence of bromine provides a distinct isotopic signature that aids in the identification of bromine-containing fragments. This guide provides a robust predictive framework and a practical experimental protocol to aid researchers in the confident identification and structural elucidation of this and related compounds.

References

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

- Açar, Ö., & Gökmen, V. (2014). Investigation of α-dicarbonyl compounds in baby foods by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram. Retrieved from [Link]

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of organic chemistry, 73(9), 3369–3376.

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

- da Cruz, G. H., & de Pinho, P. G. (2012). Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry. Journal of mass spectrometry : JMS, 47(6), 772–783.

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.

-

Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

-

Spectroscopy Online. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: McLafferty rearrangement [Video]. YouTube. [Link]

-

SlideShare. (2018). McLafferty Rearrangement.pptx. Retrieved from [Link]

-

MDPI. (2022). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.3: Rearangement. Retrieved from [Link]

-

Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

Wikipedia. (2023). Electron ionization. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. McLafferty Rearrangement.pptx [slideshare.net]

- 11. scribd.com [scribd.com]

- 12. Investigation of α-dicarbonyl compounds in baby foods by high-performance liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

FTIR Analysis of Ethyl (4-bromo-2-fluorobenzoyl)acetate: A Technical Guide to Functional Group Identification and Spectral Interpretation

Introduction

Ethyl (4-bromo-2-fluorobenzoyl)acetate is a multifaceted organic compound, often employed as a key intermediate in the synthesis of pharmaceuticals and other complex chemical entities. Its structure, featuring a β-keto ester system flanked by a halogen-substituted aromatic ring, presents a rich landscape for vibrational spectroscopy. Fourier-Transform Infrared (FTIR) spectroscopy serves as a powerful, non-destructive analytical technique for the structural elucidation and quality control of such molecules. It provides a unique molecular fingerprint by probing the vibrational modes of its constituent functional groups.

This technical guide provides an in-depth exploration of the FTIR analysis of this compound. We will move beyond a simple peak-listing approach to delve into the causal relationships between molecular structure and spectral features. A core focus will be placed on the phenomenon of keto-enol tautomerism, a characteristic equilibrium in β-keto esters that profoundly influences the resulting infrared spectrum. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to apply FTIR for the characterization of complex synthetic intermediates.

Part 1: Molecular Structure and Vibrational Fundamentals

The first step in any spectral analysis is a thorough understanding of the molecule's structure. This compound possesses several key functional groups whose vibrations give rise to characteristic absorption bands in the IR spectrum.

Caption: Molecular structure of this compound.

A critical aspect of this molecule's chemistry is its existence as a mixture of two constitutional isomers in equilibrium: the keto and enol tautomers.[1][2] This equilibrium involves the migration of a proton and the shifting of pi-electrons. The relative stability of these tautomers, and thus their population at equilibrium, is influenced by factors like solvent and temperature, which will be directly reflected in the FTIR spectrum.[1][3]

Caption: Equilibrium between the keto and enol forms.

Part 2: Characteristic Vibrational Frequencies

The infrared spectrum of this compound is a superposition of the absorption bands from all its functional groups in both tautomeric forms. The table below summarizes the expected vibrational modes and their corresponding wavenumber ranges, grounded in established spectroscopic data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| Keto Form | ||||

| Aromatic C-H | Stretching | 3100 - 3000[4] | Medium-Weak | Typically sharp peaks just above 3000 cm⁻¹. |

| Aliphatic C-H | Stretching | 3000 - 2850[4][5] | Medium-Strong | Asymmetric and symmetric stretches of CH₃ and CH₂ groups. |

| Ketone C=O | Stretching | ~1725[4][6] | Strong | Benzoyl ketone. Frequency may be slightly lowered by conjugation. |

| Ester C=O | Stretching | 1750 - 1735[7][8] | Strong | Characteristic for saturated aliphatic esters. |

| Aromatic C=C | In-ring Stretching | 1600 - 1475[9][4] | Medium-Weak | Multiple bands are expected due to the substituted benzene ring. |

| Ester C-O | Stretching | 1300 - 1160[7][8] | Strong | Often appears as two distinct bands (asymmetric and symmetric). |

| C-F (Aryl) | Stretching | 1270 - 1100[10][11] | Strong | A very intense and characteristic band. Its exact position is sensitive to substitution.[10] |

| C-Br (Aryl) | Stretching | 690 - 515[9][12] | Medium-Strong | Located in the low-frequency fingerprint region. |

| Enol Form | ||||

| O-H | Stretching | 3200 - 2500 | Broad, Medium | Intramolecular hydrogen bonding significantly broadens the peak and shifts it to a lower frequency. |

| C=C (Enol) | Stretching | 1650 - 1600 | Medium | Conjugated with the carbonyl and aromatic ring. |

| C=O (Conjugated) | Stretching | 1680 - 1640 | Strong | Lower frequency than the keto C=O due to conjugation and H-bonding. |

Part 3: Experimental Protocol for FTIR Analysis

The acquisition of a high-quality spectrum is contingent upon a rigorous and well-justified experimental methodology. The following protocol is designed for a liquid or low-melting solid sample using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and high reproducibility.

Methodology: ATR-FTIR Spectroscopy

-

Instrument Preparation & Background Scan:

-

Action: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Causality: A clean crystal is paramount to prevent cross-contamination and spectral artifacts.[13] The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which is then mathematically subtracted from the sample spectrum to yield a pure spectrum of the analyte.

-

-

Sample Application:

-

Action: Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.[13]

-

Causality: ATR spectroscopy requires intimate contact between the sample and the crystal surface. The infrared beam undergoes total internal reflection within the crystal, generating an evanescent wave that penetrates a few microns into the sample, where absorption occurs. Insufficient contact leads to a weak and distorted spectrum.

-

-

Spectral Acquisition:

-

Action: Lower the ATR press to apply consistent pressure on the sample. Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio (S/N). A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic broad and sharp bands of organic molecules without unnecessarily long scan times.

-

-

Data Processing and Cleaning:

-

Action: After acquisition, the spectrum is automatically ratioed against the collected background. If necessary, perform a baseline correction to account for any drift or scattering effects.

-

Causality: Baseline correction ensures that peak absorbances are measured from a true zero, which is critical for quantitative or semi-quantitative analysis and accurate peak identification.

-

Caption: A self-validating workflow for ATR-FTIR analysis.

Part 4: Spectral Interpretation and Discussion

Interpreting the spectrum of this compound requires a systematic approach, paying close attention to the evidence for tautomerism.

-

The Carbonyl Region (1800-1600 cm⁻¹): This is the most diagnostic region. The presence of the keto tautomer will be confirmed by two strong, sharp peaks: one for the aliphatic ester C=O stretch (around 1750-1735 cm⁻¹) and another for the benzoyl ketone C=O stretch (~1725 cm⁻¹).[4][6][7] The enol tautomer will manifest as a strong, broader band at a lower frequency (1680-1640 cm⁻¹), resulting from the conjugated and hydrogen-bonded carbonyl group. The relative intensities of these peaks provide a qualitative measure of the keto-enol equilibrium.

-

The Hydroxyl and C-H Region (3300-2800 cm⁻¹): The definitive signature of the enol form is a broad absorption band in the 3200-2500 cm⁻¹ range, characteristic of a strongly intramolecularly hydrogen-bonded O-H group. This band will likely overlap with the sharper C-H stretching vibrations. Aromatic C-H stretches will appear as weaker peaks just above 3000 cm⁻¹, while the more intense aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹.[4]

-

The Fingerprint Region (1600-500 cm⁻¹): This complex region contains a wealth of structural information.

-

Aromatic C=C stretches will be visible as a series of medium-intensity bands between 1600-1475 cm⁻¹.[9]

-

The C-F stretch will be one of the strongest peaks in the spectrum, expected between 1270-1100 cm⁻¹.[10] Its high intensity can sometimes obscure neighboring peaks.

-

The strong ester C-O stretches will be prominent between 1300-1160 cm⁻¹.[8]

-

Finally, the C-Br stretch should be identifiable in the low-wavenumber region, typically below 700 cm⁻¹.[9][12]

-

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. A successful analysis hinges on a clear understanding of the molecule's functional groups and, critically, the impact of keto-enol tautomerism. By carefully examining the carbonyl, hydroxyl, and fingerprint regions of the spectrum, a researcher can confirm the identity of the compound, assess its purity, and gain valuable insight into the chemical equilibrium that defines its structure. The protocols and interpretive guidelines presented here provide a robust framework for achieving accurate and reliable results in a research or drug development setting.

References

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

Chem 345 Projects, Hope College. (2012, August 9). Fluorobenzene. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chem 345 Projects, Hope College. (n.d.). Bromobenzene. Retrieved from [Link]

-

Ma, Y., & Liu, Y. (2006). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 26(8), 1461–1464. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

NIST. (n.d.). Ethyl benzoylacetate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Smith, D. C., Ferguson, E. E., Hudson, R. L., & Nielsen, J. R. (1952). Vibrational Spectra of Fluorinated Aromatics. VI. Fluorobenzene. The Journal of Chemical Physics, 21(5), 873-878. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl benzoylacetate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic investigation (FT-IR and FT-Raman) on 1,2-dibromobenzene by HF and hybrid (LSDA and B3LYP) calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Retrieved from [Link]

-

Whiffen, D. H. (1956). Vibrational Frequencies and Thermodynamic Properties of Fluoro-, Chloro-, Bromo-, and Iodo-benzene. Journal of the Chemical Society, 273, 1350-1361. Retrieved from [Link]

-

Lawrance, W. D., et al. (2012). Intermolecular vibrations of fluorobenzene-Ar up to 130 cm−1 in the ground electronic state. The Journal of Chemical Physics, 137(1), 014304. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Raman Spectroscopy, 32(4), 319-328. Retrieved from [Link]

-

Backus, E. H. G., et al. (2016). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 120(38), 10147–10154. Retrieved from [Link]

-

Al-Majidi, S. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5433. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Frequencies (cm −1 ) of the Ground and Excited States of Fluorobenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoylacetic acid ethyl ester. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Retrieved from [Link]

-

Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible keto-enol tautomerism of β-keto ester IV. Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional groups and mode of vibration from FTIR spectra of the evaluated oils. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Peak value and its functional groups of ethyl acetate extract of.... Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (n.d.). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR analysis of compounds exhibiting their functional groups. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eng.uc.edu [eng.uc.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to Ethyl (4-bromo-2-fluorobenzoyl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Ethyl (4-bromo-2-fluorobenzoyl)acetate is a halogenated β-keto ester of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research.[1] Its structure, featuring a strategically substituted phenyl ring and a highly reactive 1,3-dicarbonyl moiety, makes it an exceptionally versatile synthon. The presence of both bromine and fluorine atoms on the aromatic ring offers distinct advantages in drug design; the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions.

This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, detailed protocols for its synthesis, an exploration of its chemical reactivity, and a discussion of its application as a key intermediate in the development of therapeutic agents.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and storage requirements.

Physical and Chemical Identifiers

The key identifiers and physical properties of this compound are summarized below for quick reference.[2][3]

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate | |

| CAS Number | 64929-37-3 | [2] |

| Molecular Formula | C₁₁H₁₀BrFO₃ | [2][3] |

| Molecular Weight | 289.10 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 40-44 °C | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| InChI Key | GVLMOVPIFSXARB-UHFFFAOYSA-N | [2] |

| SMILES | CCOC(=O)CC(=O)c1ccc(Br)cc1F | [2] |

Predicted Spectroscopic Data

While experimental spectra are not widely published, the spectroscopic characteristics can be reliably predicted based on the structure and data from analogous compounds.[4][5]

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 1.25-1.35 (t, 3H): Triplet corresponding to the methyl protons (-CH₃) of the ethyl ester group.

-

δ ~4.0 (s, 2H): Singlet for the active methylene protons (-CH₂-) between the two carbonyl groups. Note: This signal may be broadened or absent due to keto-enol tautomerism.

-

δ 4.20-4.30 (q, 2H): Quartet for the methylene protons (-OCH₂-) of the ethyl ester group.

-

δ 7.40-7.55 (m, 2H): Multiplet for the aromatic protons ortho and meta to the fluorine atom.

-

δ ~7.80 (t, 1H): Triplet for the aromatic proton ortho to the bromine atom.

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ ~14.0: Ethyl ester -CH₃.

-

δ ~45.0: Methylene carbon (-CH₂-) alpha to the carbonyls.

-

δ ~62.0: Ethyl ester -OCH₂-.

-

δ ~118-135: Aromatic carbons, with C-Br and C-F exhibiting characteristic shifts. The carbon attached to bromine (ipso-carbon) is expected to be shifted upfield due to the heavy atom effect.[6]

-

δ ~160 (d, J_CF): Aromatic carbon attached to fluorine, showing a large coupling constant.

-

δ ~168.0: Ester carbonyl carbon (C=O).

-

δ ~190.0: Ketone carbonyl carbon (C=O).

-

-

Infrared (IR) Spectroscopy (predicted):

-

~1740 cm⁻¹: Strong absorption from the ester C=O stretch.

-

~1685 cm⁻¹: Strong absorption from the ketone C=O stretch.

-

~1600 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1250 cm⁻¹: C-O stretching of the ester.

-

~1100 cm⁻¹: C-F stretching vibration.

-

Synthesis and Mechanism

The synthesis of this compound is most efficiently achieved via a Claisen condensation, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds.[7] This involves the reaction between an ester containing an α-hydrogen and a second ester molecule.

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the target β-keto ester at the bond between the α-carbon and the benzoyl carbonyl group. This reveals two primary starting materials: an ester of 4-bromo-2-fluorobenzoic acid and ethyl acetate.

Caption: Retrosynthetic analysis of the target compound.

Preparative Synthesis Protocol

This protocol is a representative procedure based on the well-established Claisen condensation reaction.

Step 1: Synthesis of Ethyl 4-bromo-2-fluorobenzoate (Precursor)

-

To a solution of 4-bromo-2-fluorobenzoic acid (1 equiv.) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 equiv.) as a catalyst.[7]

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

-

Pour the residue into cold water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 4-bromo-2-fluorobenzoate, which can be used in the next step without further purification.

Step 2: Claisen Condensation to Yield this compound

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 equiv.) in anhydrous ethanol or THF.

-

To this solution, add ethyl acetate (2-3 equiv.) dropwise at room temperature.

-

Add the Ethyl 4-bromo-2-fluorobenzoate (from Step 1, 1 equiv.) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the mixture in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of ~5-6.

-

Extract the product into ethyl acetate or dichloromethane (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a solid.[2]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its β-keto ester functionality, which allows for a wide range of chemical transformations.

Keto-Enol Tautomerism

A key characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This equilibrium is fundamental to its reactivity, as the enol or its conjugate base (the enolate) is the primary nucleophilic species.

Caption: Keto-Enol tautomerism in β-keto esters.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

One of the most powerful applications of β-keto esters in medicinal chemistry is the synthesis of five-membered heterocycles, such as pyrazoles. The reaction of this compound with hydrazine or substituted hydrazines provides a direct and efficient route to highly functionalized pyrazoles, which are privileged scaffolds in many drug discovery programs.[7][8]

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl, followed by dehydration and cyclization.

Caption: General workflow for pyrazole synthesis.

This reaction is of high strategic importance. For instance, reacting the title compound with hydrazine hydrate would yield 5-(4-bromo-2-fluorophenyl)-1H-pyrazol-3-ol, a scaffold ripe for further functionalization in SAR (Structure-Activity Relationship) studies.

Applications in Drug Development

The true value of a building block is demonstrated by its utility in constructing complex, biologically active molecules. While direct incorporation of the title compound into a final drug is less common, its role as a key precursor is well-established.

Precursor to High-Value Intermediates

The precursor, 4-bromo-2-fluorobenzoic acid, is documented as a starting material for intermediates in the synthesis of major anticancer drugs, including enzalutamide (an androgen receptor inhibitor) and venetoclax (a BCL-2 inhibitor).[9] The synthesis of these complex molecules requires precisely functionalized aromatic building blocks, and this compound represents a more advanced, ready-to-use synthon derived from this acid. Its β-keto ester moiety allows for the rapid construction of heterocyclic cores that are often central to the pharmacophore of modern targeted therapies.

Role in Fragment-Based and Diversity-Oriented Synthesis

In modern drug discovery, building blocks like this compound are invaluable. The distinct chemical functionalities—the aryl bromide for cross-coupling, the fluoro-substituent for modulating electronic properties, and the β-keto ester for heterocycle formation—can be exploited in parallel synthesis efforts to rapidly generate a library of diverse compounds for biological screening.

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. (4-ブロモ-2-フルオロベンゾイル)酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Tautomerism of Ethyl (4-bromo-2-fluorobenzoyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (4-bromo-2-fluorobenzoyl)acetate, a β-ketoester, is a critical structural motif in medicinal chemistry and organic synthesis. Its utility is intrinsically linked to its capacity to exist as a dynamic equilibrium of keto and enol tautomers. This guide provides a comprehensive examination of the tautomeric behavior of this compound. We will delve into the structural characteristics of the keto and enol forms, the key factors influencing their equilibrium, and the analytical techniques for characterization. Furthermore, this document presents detailed, field-proven protocols for the spectroscopic analysis of this equilibrium, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Principle of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For most simple ketones and aldehydes, the equilibrium heavily favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[3]

However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized.[2][3] This stabilization arises from two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group, creating a more delocalized and stable π-system.[2][3][4]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure.[2][3][4]

The position of this equilibrium is highly sensitive to various factors, including the molecular structure, solvent, and temperature, making its study crucial for predicting and controlling the reactivity of the compound.

Structural Analysis of this compound Tautomers

This compound exists as an equilibrium between its keto and enol tautomers. The specific structures and their relative stabilities are influenced by the electronic effects of the substituents on the aromatic ring.

The Keto Tautomer

The keto form of this compound possesses two carbonyl groups separated by a methylene (-CH2-) group. The protons of this methylene group are acidic due to the electron-withdrawing nature of the adjacent carbonyls.

The Enol Tautomer

The enol tautomer is formed by the migration of an acidic α-proton to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring and by conjugation of the double bond with the remaining carbonyl and the aromatic ring.[2][3][4]

The 4-bromo and 2-fluoro substituents on the benzoyl ring are electron-withdrawing, which can influence the acidity of the α-protons and the stability of the enol form. Electronegative substituents can increase the degree of enolization.[5]

Below is a diagram illustrating the equilibrium between the keto and enol forms.

Caption: Keto-Enol Equilibrium of a β-ketoester.

Factors Influencing the Tautomeric Equilibrium

The ratio of keto to enol tautomers at equilibrium is not fixed and can be significantly influenced by several external and internal factors. Understanding these factors is paramount for controlling the reactivity and properties of this compound in various applications.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[5][6]

-

Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In nonpolar solvents, the enol form is generally favored. This is because the intramolecular hydrogen bond in the enol tautomer is more stable in a nonpolar environment where there are no solvent molecules to compete for hydrogen bonding.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, which can stabilize the enol tautomer.[5]

-

Polar Protic Solvents (e.g., water, ethanol): In polar protic solvents, the keto form is often more prevalent. These solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. Concurrently, they can disrupt the intramolecular hydrogen bond of the enol form.[1]

Temperature Effects

Temperature can also shift the equilibrium. While the effect can vary depending on the specific compound and solvent, often an increase in temperature can favor the keto form.[7] The thermodynamic parameters (ΔH and ΔS) of the tautomerization process dictate the direction of the shift with temperature.

Substituent Effects

The electronic nature of substituents on the β-ketoester can significantly impact the keto-enol equilibrium.[8][9][10]

-

Electron-Withdrawing Groups (EWGs): The 4-bromo and 2-fluoro groups on the benzoyl ring of the title compound are EWGs. These groups increase the acidity of the α-protons, which generally favors the formation of the enol tautomer.[5]

-

Steric Effects: Bulky substituents can influence the equilibrium by sterically destabilizing one tautomer over the other.[11]

Experimental Characterization: A Protocol for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for studying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[5][8][11][12][13]

Self-Validating Protocol for ¹H NMR Analysis

This protocol is designed to provide a reliable and reproducible method for determining the keto-enol equilibrium constant of this compound in different solvents.

Objective: To quantify the percentage of keto and enol tautomers of this compound in various deuterated solvents at a controlled temperature.

Materials:

-

This compound (97% purity or higher)[14]

-

Deuterated solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆

-

NMR tubes

-

Volumetric flasks and pipettes

-

NMR Spectrometer (300 MHz or higher)

Experimental Workflow:

Caption: Workflow for NMR-based tautomer analysis.

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the compound in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. Prepare separate samples for each solvent to be tested.

-

-

NMR Data Acquisition:

-

Set the NMR spectrometer to the desired temperature (e.g., 298 K) and allow it to equilibrate.

-

Acquire a ¹H NMR spectrum for each sample. Typical parameters include a 30-degree pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

Data Processing and Analysis:

-

Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Identify the characteristic signals for both the keto and enol tautomers.

-

Keto form: Look for the singlet corresponding to the methylene protons (-CH₂-) typically found between 3.5 and 4.5 ppm.

-

Enol form: Identify the singlet for the vinylic proton (-CH=) around 5.0-6.0 ppm and the broad singlet for the enolic hydroxyl proton (-OH) at a lower field, often above 12 ppm.

-

-

Integrate the area of a well-resolved signal for the keto form (e.g., the methylene protons) and a well-resolved signal for the enol form (e.g., the vinylic proton).

-

-

Calculation of Equilibrium Constant (Keq):

-

The percentage of the enol form can be calculated using the following formula: % Enol = [Integral of Enol Proton / (Integral of Enol Proton + (Integral of Keto Methylene Protons / 2))] * 100

-

The equilibrium constant (Keq = [enol]/[keto]) can then be determined from the molar percentages of the two tautomers.

-

Expected Data and Interpretation

The chemical shifts and the calculated equilibrium constants will vary with the solvent. The following table provides a hypothetical summary of expected results to illustrate the solvent effect.

| Solvent | Dielectric Constant | Keto Methylene (-CH₂-) δ (ppm) | Enol Vinylic (-CH=) δ (ppm) | % Enol (Calculated) | Keq |

| CDCl₃ | 4.8 | ~4.0 | ~5.8 | ~30% | 0.43 |

| Acetone-d₆ | 21 | ~4.1 | ~5.9 | ~20% | 0.25 |

| DMSO-d₆ | 47 | ~4.2 | ~6.0 | ~15% | 0.18 |

Causality Behind Expected Results: As solvent polarity increases from CDCl₃ to DMSO-d₆, the keto form is expected to be more stabilized through intermolecular interactions with the solvent, thus shifting the equilibrium towards the keto tautomer and decreasing the percentage of the enol form.[5][6]

Conclusion and Future Directions

The tautomeric behavior of this compound is a nuanced interplay of structural, electronic, and environmental factors. A thorough understanding and characterization of its keto-enol equilibrium are essential for its effective application in drug discovery and organic synthesis, as the reactivity of the molecule is directly dependent on the predominant tautomeric form. The protocols and insights provided in this guide offer a robust framework for researchers to investigate and harness the chemical properties of this versatile compound.

Future research could explore the impact of a wider range of substituents on the benzoyl ring, investigate the kinetics of tautomerization, and employ computational modeling to further elucidate the energetic landscape of the keto-enol equilibrium.

References

-

Manbeck, G. F. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(10), 1436-1439. [Link]

-

Bram, G., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing. [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 09(02), 207-221. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Pérez, M. A., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

LibreTexts. (2023). 3.6: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Making Molecules. (2024). An Introduction to Enols & Enolates. [Link]

-

S. O. Paul, et al. (1974). On hydrogen bonding in the intramolecularly chelated tautomers of enolic malondialdehyde and its mono- and dithio-analogues. Semantic Scholar. [Link]

-

Herder, M., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 1175-1179. [Link]

-

Yan, B., et al. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. [Link]

-

Szymańska, E., et al. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 477. [Link]

-

ResearchGate. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

-

Forlani, L., et al. (2012). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 36(6), 1330-1338. [Link]

-

ResearchGate. (2013). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. [Link]

-

PubChem. (n.d.). Ethyl benzoylacetate. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl benzoylacetate. NIST WebBook. [Link]

-

R Discovery. (n.d.). Ethyl Benzoyl Acetate Research Articles. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl benzoylacetate. NIST WebBook. [Link]

-

Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Organic Syntheses. (n.d.). ethyl bromoacetate. [Link]

-

Zhou, C. C., & Hill, D. R. (2007). The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR. Magnetic Resonance in Chemistry, 45(2), 128-132. [Link]

-

Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1436-1439. [Link]

-

ResearchGate. (2007). The Keto–Enol Tautomerization of Ethyl Butyryl Acetate Studied by LC-NMR. [Link]

-

LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. Chemistry LibreTexts. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. worldscientific.com [worldscientific.com]

- 7. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cores.research.asu.edu [cores.research.asu.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of Ethyl (4-bromo-2-fluorobenzoyl)acetate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process development and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl (4-bromo-2-fluorobenzoyl)acetate, a halogenated benzoylacetate derivative of interest in organic synthesis and medicinal chemistry. In the absence of extensive empirical data, this document pioneers a predictive modeling approach, grounded in Hansen Solubility Parameters (HSP), to forecast the compound's behavior across a spectrum of organic solvents. This theoretical framework is complemented by detailed, field-proven experimental protocols for solubility determination, designed to ensure scientific integrity and reproducibility. This guide is intended to be a vital resource for researchers, enabling informed solvent selection, process optimization, and a deeper understanding of the physicochemical properties of this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development